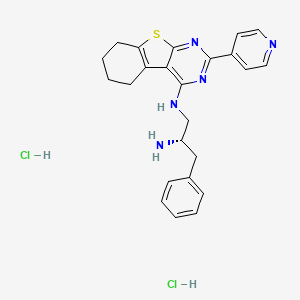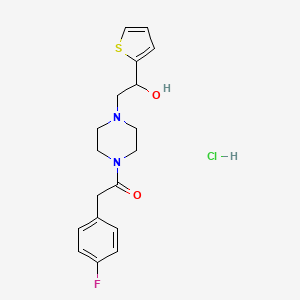![molecular formula C23H29N3O3S B2629474 3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-[(5-methyl-2-furyl)methyl]propanamide CAS No. 950346-45-9](/img/structure/B2629474.png)
3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-[(5-methyl-2-furyl)methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-[(5-methyl-2-furyl)methyl]propanamide is a useful research compound. Its molecular formula is C23H29N3O3S and its molecular weight is 427.56. The purity is usually 95%.
BenchChem offers high-quality 3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-[(5-methyl-2-furyl)methyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-[(5-methyl-2-furyl)methyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Research on Related Compounds
Neuroprotective Effects of Caffeine and A2A Adenosine Receptor Inactivation :
- A study by Chen et al. (2001) found that caffeine, which acts as an A2A adenosine receptor antagonist, can attenuate the dopaminergic deficits characteristic of Parkinson's Disease. The study suggests that caffeine and other A2A antagonists could be potential treatments for neurodegenerative diseases, highlighting the significance of targeting specific receptor pathways in drug development Chen et al., 2001.
5-Hydroxytryptamine1A Receptor Occupancy and Novel Antagonist Applications :
- Research by Rabiner et al. (2002) examined the human brain in vivo occupancy by a novel, selective, silent 5-HT(1A) antagonist, which has potential applications in the treatment of anxiety and mood disorders. The study demonstrates the capacity of certain compounds to achieve high occupancy of specific receptors in the human brain with minimal side effects, highlighting the therapeutic potential of targeted receptor antagonism Rabiner et al., 2002.
Pharmacodynamics and Pharmacokinetics of Novel Inhibitors :
- Bain et al. (2010) evaluated a novel inhibitor of 5‐lipoxygenase‐activating protein (FLAP), demonstrating its pharmacodynamics and pharmacokinetics in healthy subjects. The study provides insight into how novel inhibitors can be developed and their potential implications in treating diseases like asthma and cardiovascular conditions Bain et al., 2010.
Environmental Phenols and Potential Effects :
- Mortensen et al. (2014) investigated the exposure to various environmental phenols, highlighting how these compounds can have different physiological impacts depending on factors like race/ethnicity and geography. This study underscores the complexity of chemical exposure and the variability in human responses Mortensen et al., 2014.
Wirkmechanismus
Target of Action
MFCD11998952, also known as CCG-175403, F3382-7520, 3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-((5-methylfuran-2-yl)methyl)propanamide, VU0616222-1, or 3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)-N-[(5-methyl-2-furyl)methyl]propanamide, primarily targets the Cereblon (CRBN) E3 Ligase . CRBN is a substrate receptor for the CRL4 CRBN E3 ubiquitin ligase .
Mode of Action
MFCD11998952 interacts with CRBN to induce recruitment and ubiquitin-mediated proteasomal degradation of the transcription factors Ikaros and Aiolos . Compared with immunomodulatory agents such as lenalidomide that also degrade Ikaros/Aiolos, MFCD11998952 demonstrates a faster, deeper, and more sustained degradation of these transcription factors .
Biochemical Pathways
The degradation of Ikaros and Aiolos by MFCD11998952 leads to derepression of cyclin-dependent kinase (CDK) inhibitors and interferon-stimulated genes, such as IRF7, and reduction of the critical oncogenic factor, c-Myc . This results in potent, autonomous cell killing and apoptosis in a large panel of genetically heterogeneous NHL cell lines .
Result of Action
The result of MFCD11998952’s action is potent cell killing and apoptosis in a large panel of genetically heterogeneous NHL cell lines . It also demonstrated in vivo activity in NHL xenograft models, leading to tumor regression and tumor-free animals .
Eigenschaften
IUPAC Name |
3-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c1-13-5-7-15(29-13)12-24-19(27)10-9-18-25-21(28)20-16-8-6-14(23(2,3)4)11-17(16)30-22(20)26-18/h5,7,14H,6,8-12H2,1-4H3,(H,24,27)(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWHRZBPSCGEMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)CCC2=NC3=C(C4=C(S3)CC(CC4)C(C)(C)C)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-[(5-methyl-2-furyl)methyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2629392.png)
![4-(4-Fluorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B2629393.png)
![3-Isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B2629396.png)

![1-[1-(pyridin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2629399.png)

![ethyl 2-(2-(phenylsulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2629402.png)
![(2-fluorophenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2629403.png)

![rac-tert-butyl (3aR,8bS)-3a-(2-oxoethyl)-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate](/img/structure/B2629405.png)
![N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2629407.png)
![[2-(2,2-Difluoroethyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2629409.png)
![N-(2-methoxybenzyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2629412.png)
